N-(but-3-yn-1-yl)cyclopropanamine
Description
N-(but-3-yn-1-yl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a but-3-yn-1-yl group. The compound combines the unique electronic properties of a cyclopropane ring with the reactivity of an alkyne moiety. Its molecular formula is C₇H₁₁N, with a molecular weight of 109.17 g/mol. Synthetically, it is prepared via alkylation of cyclopropanamine with but-3-yn-1-yl derivatives, often employing transition-metal catalysts like Pd or Co complexes .
Properties
CAS No. |
1181225-90-0 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
N-but-3-ynylcyclopropanamine |
InChI |
InChI=1S/C7H11N/c1-2-3-6-8-7-4-5-7/h1,7-8H,3-6H2 |
InChI Key |
KULKTKJKBMJLMC-UHFFFAOYSA-N |
SMILES |
C#CCCNC1CC1 |
Canonical SMILES |
C#CCCNC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide (10a)
- Structure : Alkyne + sulfonamide + nitrobenzene.
- Molecular Weight : ~279.3 g/mol (estimated).
- Reactivity : The sulfonamide and nitro groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions. Unlike N-(but-3-yn-1-yl)cyclopropanamine, the nitro group may limit biocompatibility due to toxicity concerns .
N-[(2-nitrophenyl)methyl]cyclopropanamine
- Structure : Cyclopropane + nitrobenzyl group.
- Molecular Weight : 192.2 g/mol.
- Stability : Stable under recommended storage conditions but decomposes under fire to release nitrogen oxides . The absence of an alkyne reduces reactivity in click chemistry compared to the target compound .
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
- Structure: Cyclopropane + chlorophenoxypropyl chain.
- Molecular Weight : 225.71 g/mol.
- However, the lack of an alkyne limits its utility in metal-catalyzed cross-couplings .
Data Table: Comparative Analysis
Research Findings
Synthetic Utility :
- This compound’s alkyne group facilitates efficient coupling in Pd-catalyzed reactions, as demonstrated in the synthesis of enediynes . In contrast, nitrobenzyl derivatives (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) are less versatile due to their electron-withdrawing nitro groups .
Thermal Stability: Cyclopropane-containing compounds generally exhibit higher strain energy, but this compound remains stable under standard conditions. Comparatively, chlorophenoxy derivatives decompose at elevated temperatures, releasing hazardous byproducts like HCl .
Biological Activity: Alkynyl amines like this compound are precursors to bioactive molecules, including kinase inhibitors .
Preparation Methods
Protection of Cyclopropanamine
- Starting material: (trans)-2-(4-hydroxyphenyl)cyclopropanamine hydrobromide.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) and triethylamine (Et3N).
- Solvent: Methanol/water mixture (3:1).
- Conditions: Stirring at room temperature for 3 hours.
- Outcome: Formation of tert-butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate with 53% yield.
- Characterization: Confirmed by HRMS (m/z 250.1438 [M+H]+) and 1H NMR (300 MHz, CDCl3).
Introduction of But-3-yn-1-yl Group
- Starting material: tert-butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate.
- Reagents: Triphenylphosphane (PPh3), diisopropyl azodicarboxylate (DIAD), and 4-pentyn-1-ol (but-3-yn-1-ol).
- Solvent: Dry tetrahydrofuran (THF).
- Conditions: Stirring overnight at room temperature.
- Outcome: Formation of tert-butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate with 51% yield.
- Characterization: HRMS (m/z 631.3738 [2M+H]+) and 1H NMR (500 MHz, CDCl3).
Deprotection to Yield this compound
- Starting material: tert-butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate.
- Reagent: 4 M hydrochloric acid (HCl) in dioxane.
- Conditions: 0 °C to room temperature, 3 hours.
- Outcome: Removal of Boc protecting group to yield the free amine, this compound hydrochloride salt with 92% yield.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1. Amine Protection | Boc2O, Et3N | MeOH/H2O (3:1) | RT | 3 h | 53 | tert-Butyl ((trans)-2-(4-hydroxyphenyl)cyclopropyl)carbamate |
| 2. But-3-yn-1-yl Introduction | PPh3, DIAD, 4-pentyn-1-ol | Dry THF | RT | Overnight | 51 | tert-Butyl ((trans)-2-(4-(pent-4-yn-1-yloxy)phenyl)cyclopropyl)carbamate |
| 3. Deprotection | 4 M HCl in dioxane | Dioxane | 0 °C to RT | 3 h | 92 | This compound hydrochloride |
Analytical and Characterization Data
-
- 1H NMR and 13C NMR spectra confirm the structure at each step, showing characteristic shifts for the cyclopropane ring, aromatic protons, alkyne protons, and Boc group signals.
- Multiplet patterns and coupling constants align with expected chemical environments.
High-Resolution Mass Spectrometry (HRMS):
- Accurate mass measurements confirm molecular formulas with deviations within acceptable ranges (e.g., found 250.1438 vs. calculated 250.1443 for intermediate 1).
-
- Flash column chromatography on silica gel is used to purify intermediates and final products, typically employing ethyl acetate-hexanes mixtures.
Research Findings and Notes
- The Mitsunobu reaction (PPh3/DIAD) is effective for coupling the but-3-yn-1-ol moiety to the phenolic hydroxyl group of the protected cyclopropanamine, providing moderate yields (~51%).
- Boc protection is essential to prevent amine side reactions during coupling.
- Deprotection under mild acidic conditions (4 M HCl in dioxane) proceeds efficiently with high yield (92%), yielding the free amine salt suitable for further applications.
- The synthetic route is reproducible and scalable, with all steps performed under inert atmosphere and anhydrous conditions to ensure product integrity.
- Characterization data match literature values, confirming the identity and purity of the compound at each stage.
Summary Table of Preparation
| Step | Reaction Type | Key Reagents | Yield (%) | Key Conditions | Product |
|---|---|---|---|---|---|
| 1 | Amine protection | Boc2O, Et3N | 53 | RT, MeOH/H2O (3:1), 3 h | Boc-protected cyclopropanamine |
| 2 | Mitsunobu coupling | PPh3, DIAD, 4-pentyn-1-ol | 51 | RT, THF, overnight | Boc-protected alkynyl ether intermediate |
| 3 | Acidic deprotection | 4 M HCl in dioxane | 92 | 0 °C to RT, 3 h | This compound salt |
This synthesis method provides a reliable and efficient route to this compound, with well-documented reaction conditions and analytical verification, suitable for research and development in medicinal chemistry and related fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
